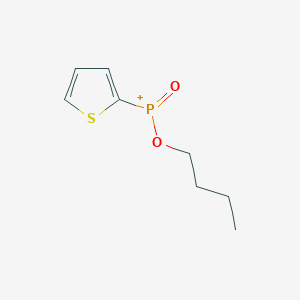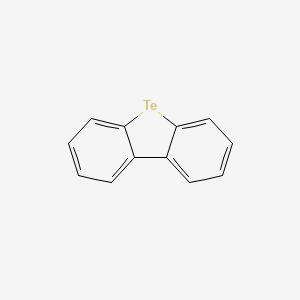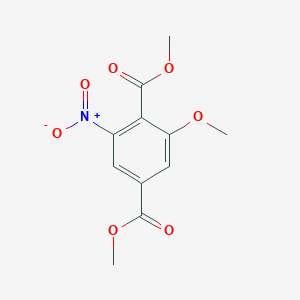![molecular formula C20H18N2 B14750074 (3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole CAS No. 550-14-1](/img/structure/B14750074.png)
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound features a unique structure with two indole moieties connected by an ethylidene bridge, making it an interesting subject for chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Another method involves the palladium-catalyzed heterocyclization of anilines, which can be optimized using microwave irradiation to improve yields and regioselectivity .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction typically uses methanesulfonic acid as a catalyst and methanol as a solvent, with reaction conditions optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Nitroindoles, halogenated indoles.
Aplicaciones Científicas De Investigación
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex heterocyclic compounds and studying reaction mechanisms.
Biology: Investigated for its role in cell signaling pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.
2-methyl-1H-indole-3-carboxylate: Known for its pharmaceutical applications.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Used in drug synthesis.
Uniqueness
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole stands out due to its dual indole structure, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and studying complex biochemical pathways.
Propiedades
Número CAS |
550-14-1 |
|---|---|
Fórmula molecular |
C20H18N2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole |
InChI |
InChI=1S/C20H18N2/c1-12(19-13(2)21-17-10-6-4-8-15(17)19)20-14(3)22-18-11-7-5-9-16(18)20/h4-11,21H,1-3H3/b20-12- |
Clave InChI |
KQWYQZCESKLBIO-NDENLUEZSA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2N1)/C(=C\3/C(=NC4=CC=CC=C43)C)/C |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C(=C3C(=NC4=CC=CC=C43)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


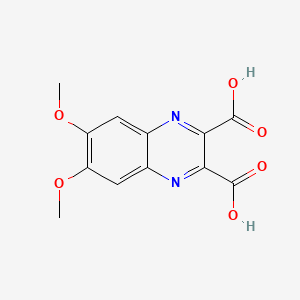
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)

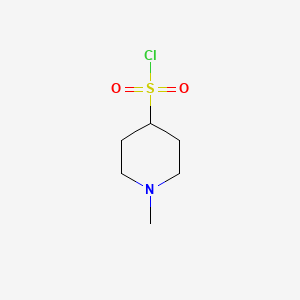
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile](/img/structure/B14750030.png)
![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)
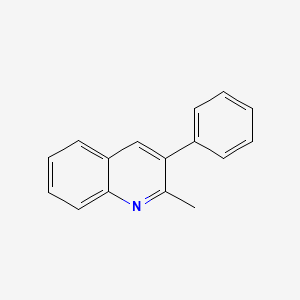
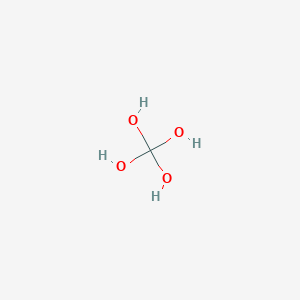
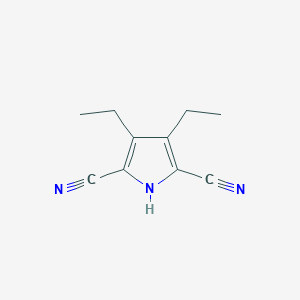
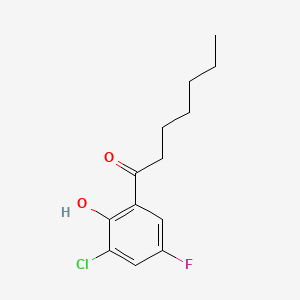
![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
